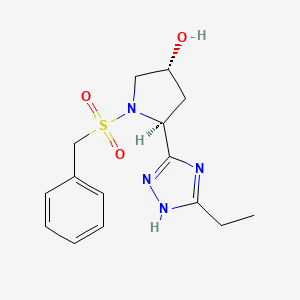![molecular formula C12H20N2O3S B7354882 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide, also known as THPPS, is a sulfonamide compound that has been widely used in scientific research for its unique properties.
科学的研究の応用
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide has been extensively used in scientific research due to its unique properties, including its ability to selectively bind to DNA and RNA. This compound has been used as a fluorescent probe for the detection of nucleic acids and as a sensitizer for photodynamic therapy. It has also been used in the development of biosensors for the detection of DNA and RNA sequences.
作用機序
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This results in a change in the conformation of the nucleic acid, which can affect its function. This compound has been shown to selectively bind to certain sequences of DNA and RNA, which makes it a useful tool for the detection and analysis of specific sequences.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound for use in scientific research. It has been shown to have a high binding affinity for DNA and RNA, which makes it a useful tool for the detection and analysis of nucleic acids. This compound has also been shown to have photodynamic activity, which makes it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide is its high binding affinity for DNA and RNA, which makes it a useful tool for the detection and analysis of nucleic acids. It is also a safe compound with minimal toxicity, which makes it suitable for use in vitro and in vivo experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the use of 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new biosensors for the detection of specific DNA and RNA sequences. This compound could also be used in the development of new cancer therapies, due to its photodynamic activity. Additionally, this compound could be used in the development of new imaging techniques for the detection of nucleic acids in cells and tissues.
Conclusion:
In conclusion, this compound is a unique compound with many potential applications in scientific research. Its high binding affinity for DNA and RNA, minimal toxicity, and photodynamic activity make it a useful tool for the detection and analysis of nucleic acids. Despite its limitations, this compound has many potential future directions for use in biosensors, cancer therapies, and imaging techniques.
合成法
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-sulfonamide with tert-butyl bromide and 2-hydroxypropylamine. The resulting product is purified using column chromatography to obtain a white solid with a high purity.
特性
IUPAC Name |
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(15)7-14-18(16,17)10-5-6-11(13-8-10)12(2,3)4/h5-6,8-9,14-15H,7H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZFUKZRBGLGKR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C1=CN=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![(Z)-3-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-2-fluorobut-2-enamide](/img/structure/B7354841.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)

![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![(1S,2S)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354900.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)